

Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate

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Compound of Interest

Compound Name: Ddabt1

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BHUBANESWAR, India – A novel synthetic compound, designated **Ddabt1**, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of **Ddabt1**, offering valuable insights for researchers and professionals in drug development and virology.

Ddabt1 is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).^{[1][2][3][4][5]} Its formal chemical name is 2-((4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzoimidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonyl)oxy)benzoic acid. This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.

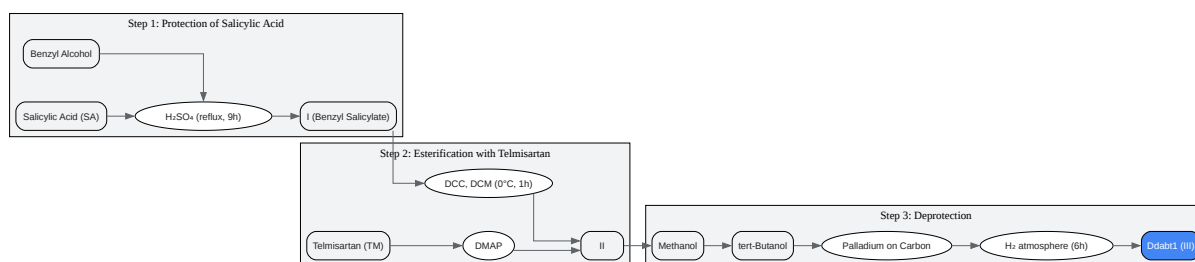
Chemical Structure and Properties

The molecular formula of **Ddabt1** is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7 g/mol. The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.

Property	Value	Source
Molecular Formula	C ₄₀ H ₃₄ N ₄ O ₄	
Calculated Molecular Weight	634.7 g/mol	
Appearance	Whitish solid	
Melting Point	140 °C	
Purity	96.5% (by HPLC)	

Synthesis of Ddabt1

The synthesis of **Ddabt1** is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.



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Synthesis workflow for **Ddabt1**.

Experimental Protocols

Synthesis of Ddabt1

The synthesis of **Ddabt1** involves a three-step process as outlined in the literature:

- **Protection of Salicylic Acid:** The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).
- **Esterification with Telmisartan:** Benzyl salicylate is then mixed with N,N'-dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour. Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this mixture and stirred under a nitrogen atmosphere to produce the intermediate product (Product II).
- **Deprotection to Yield Ddabt1:** The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, **Ddabt1** (Product III).

The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Physicochemical and Spectral Characterization

The proposed structure of **Ddabt1** was confirmed through various analytical techniques:

Technique	Key Findings
FTIR (cm ⁻¹)	3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch)
¹ H NMR (δ, ppm)	1.159 (d, CH ₃), 1.686 (m, CH ₂), 2.816 (m, CH ₂), 3.768 (s, CH ₃), 7.861 (m, Ar)
¹³ C NMR (δ, ppm)	26.1 (CH ₃), 26.6 (CH ₃), 34.7 (CH ₂), 48.78 (CH ₂), 48.907 (CH ₃), 49.515 (CH ₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar-C-O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar)
Mass Spectrometry (m/z)	Calculated for C ₄₀ H ₃₄ N ₄ O ₄ : 634.7 g/mol ; Found: 634.5. [M - 1 ⁺] Calculated: 633.7 g/mol ; Found: 633.5

Antiviral and Anti-inflammatory Activity

Ddabt1 has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index (SI) greater than 33.

Furthermore, in vivo experiments in rats have indicated that **Ddabt1** is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀) of 5000 mg/kg in rats.

The antiviral efficacy of **Ddabt1** is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.

Conclusion

Ddabt1 represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-action capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.

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References

- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
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